isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate
Description
Isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based ester derivative characterized by a 1,2,3-triazole core substituted at positions 1, 4, and 3. The compound features:
- Position 1: A 2-(4-chlorophenyl)-2-hydroxyethyl group, contributing aromatic and hydrophilic properties.
- Position 4: An isopropyl ester moiety, influencing lipophilicity and metabolic stability.
This structure is analogous to bioactive triazole derivatives studied for antimicrobial and antitumor applications .
Properties
IUPAC Name |
propan-2-yl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4/c1-9(2)23-15(22)14-12(8-20)19(18-17-14)7-13(21)10-3-5-11(16)6-4-10/h3-6,9,13,20-21H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXLBZWCSLWDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)Cl)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C14H16ClN3O4
- Molecular Weight : 315.75 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antitumor , antibacterial , and antifungal properties. The presence of the triazole ring is significant as it contributes to the compound's ability to interact with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
These values indicate that the compound exhibits significant cytotoxic effects compared to standard chemotherapeutic agents like Cisplatin.
Antibacterial and Antifungal Activity
The triazole moiety is known for its antibacterial and antifungal properties. Research indicates that compounds containing this structure can inhibit bacterial growth effectively:
| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL | |
| Antifungal | Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The triazole ring may inhibit specific enzymes involved in nucleic acid synthesis or cell wall formation in bacteria and fungi.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can cause cell cycle arrest in cancer cells, preventing proliferation.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- In a study involving MDA-MB-231 breast cancer cells, treatment with isopropyl triazole derivatives resulted in a significant reduction in cell viability compared to untreated controls.
- Another study reported that the compound exhibited lower toxicity in normal cells while effectively targeting cancerous cells, indicating a favorable therapeutic index.
Comparison with Similar Compounds
Structural Analogues: Halogen-Substituted Triazoles
Key analogues include compounds 4 and 5 (synthesized in –4):
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Key Observations :
- The target compound’s 4-chlorophenyl group mirrors Compound 4 , but its ester and hydroxymethyl substituents differentiate it from thiazole-based hybrids.
- Crystallographic studies of 4 and 5 reveal isostructurality despite halogen differences, suggesting minor packing adjustments accommodate Cl/Br substitutions .
Functional Analogues: Ester and Carboxylic Acid Derivatives
Ethyl 5-Methyl-1-(p-Nitrophenyl)-1H-1,2,3-Triazole-4-Carboxylate (Compound 2, ) :
1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid (Compound 10, ) :
Crystallographic and Computational Insights
- Crystal Packing : Compounds 4 and 5 exhibit two independent molecules per asymmetric unit with near-planar conformations, except for a perpendicular fluorophenyl group . Similar packing may occur in the target compound, though steric effects from the hydroxymethyl group could alter intermolecular interactions.
- Software Tools : SHELXL and WinGX were critical in resolving halogen-induced structural variations in analogues, suggesting their utility for analyzing the target compound.
Q & A
Basic: What are the optimal synthetic routes for preparing this triazole derivative, and how can purity be maximized during synthesis?
Answer:
The compound’s synthesis likely involves multi-step reactions, including cyclization and functional group modifications. A common approach for structurally similar triazole derivatives (e.g., (4-chlorophenyl)methyl triazole carboxylates) employs:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
- Esterification : Isopropyl esterification under mild conditions (e.g., DCC/DMAP coupling) to minimize side reactions .
- Purification : Use of column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Basic: How can the compound’s structural integrity and functional groups be characterized post-synthesis?
Answer:
A combination of spectroscopic and analytical methods is essential:
- NMR : 1H/13C NMR to confirm the triazole ring, hydroxymethyl (-CH2OH), and isopropyl ester groups. For example, the triazole C-H proton typically appears at δ 7.8–8.2 ppm .
- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O), ~3400 cm⁻¹ (hydroxyl groups), and ~1550 cm⁻¹ (triazole ring) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass ±2 ppm) .
Advanced: What computational strategies can predict the compound’s reactivity or interaction with biological targets?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model electronic properties (HOMO/LUMO energies) and predict sites for nucleophilic/electrophilic attack .
- Molecular Docking : Tools like AutoDock Vina can simulate binding to enzymes (e.g., cytochrome P450) by analyzing hydrogen bonding and hydrophobic interactions with the triazole core and chlorophenyl group .
- MD Simulations : Assess stability of ligand-target complexes in aqueous environments (GROMACS/AMBER) .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
Answer:
Discrepancies (e.g., varying IC50 values in enzyme inhibition assays) may arise from:
- Experimental Variables : pH, solvent (DMSO concentration), or temperature effects on compound solubility .
- Statistical Design of Experiments (DoE) : Apply factorial design (e.g., 2^k models) to isolate influential variables. For example, a Central Composite Design can optimize assay conditions and reduce noise .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .
Advanced: What methodologies enable the study of metabolic stability and degradation pathways?
Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Co-factor NADPH is essential for cytochrome P450-mediated oxidation .
- Metabolite Identification : Use UPLC-QTOF-MS with MSE data acquisition to detect hydroxylated or de-esterified metabolites .
- Degradation Kinetics : Pseudo-first-order modeling to calculate half-life (t1/2) and intrinsic clearance (CLint) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
While specific safety data for this compound is unavailable, protocols for structurally similar chlorophenyl-triazole derivatives include:
- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: How can researchers optimize reaction yields when scaling up synthesis?
Answer:
- Kinetic Studies : Use inline FTIR or ReactIR to monitor reaction progress and identify rate-limiting steps (e.g., azide-alkyne cyclization) .
- Process Intensification : Switch from batch to flow chemistry for exothermic reactions (e.g., triazole formation) to improve heat dissipation and reproducibility .
- DoE for Scale-Up : Apply Taguchi methods to optimize parameters like catalyst loading, temperature, and solvent ratio .
Advanced: What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?
Answer:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IB) to resolve enantiomers.
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .
- VCD Spectroscopy : Vibrational circular dichroism combined with DFT calculations to assign stereochemistry .
Basic: What are the compound’s potential applications in medicinal chemistry based on analogous structures?
Answer:
Analogous triazole-carboxylates exhibit:
- Antifungal Activity : Inhibition of fungal lanosterol 14α-demethylase (CYP51) via triazole coordination to heme iron .
- Anticancer Potential : Downregulation of PI3K/AKT/mTOR pathways in cell lines (e.g., MCF-7) .
- Antiviral Effects : Interference with viral protease activity (e.g., SARS-CoV-2 Mpro) .
Advanced: How can machine learning enhance the design of derivatives with improved pharmacokinetic properties?
Answer:
- QSAR Models : Train algorithms on datasets of triazole derivatives to predict logP, solubility, or bioavailability. Descriptors include topological polar surface area (TPSA) and number of hydrogen bond donors .
- Generative Chemistry : Use reinforcement learning (e.g., REINVENT) to propose novel derivatives with optimal ADME profiles .
- Data Augmentation : Incorporate high-throughput screening (HTS) data and molecular dynamics results to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
